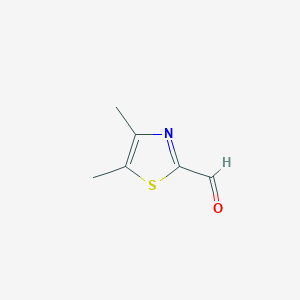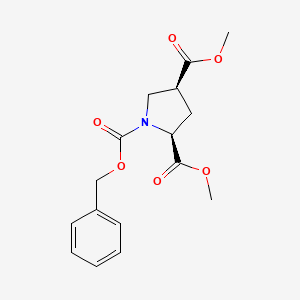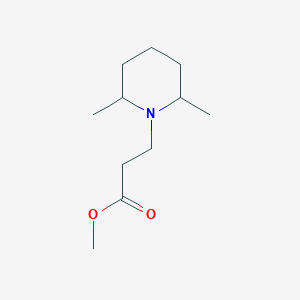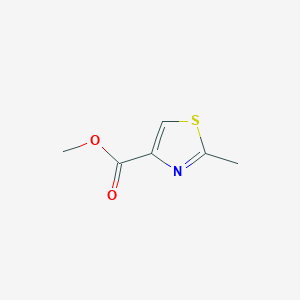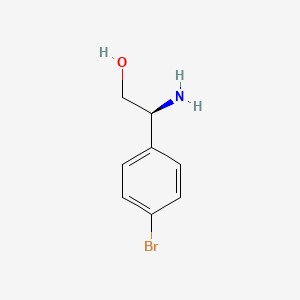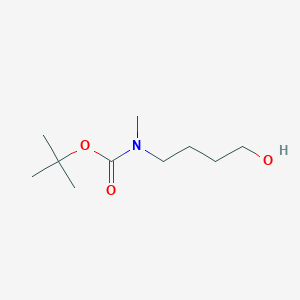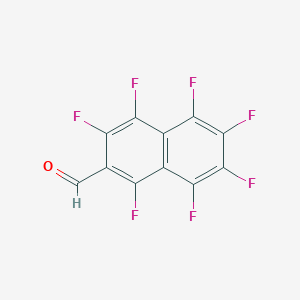
1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is a chemical compound with the molecular formula C11HF7O . It is used as a reactant in the synthesis of rare earth metal complexes for the separation of lanthanide metals .
Synthesis Analysis
The synthesis of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde involves several steps. One method involves the pyrolysis of the ester 1,3,4,5,6,7,8-heptafluoro-2-naphthyl propynoate at 550 °C/0.01 mmHg . Another method involves the conversion of 2,3,4,5,6-Pentafluorobenzyl methyl sulphoxide into 1,3,4,5,6,7,8-heptafluoro-2-naphthylmethyl methyl sulphoxide .Molecular Structure Analysis
The molecular structure of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is characterized by the presence of a naphthalene ring with seven fluorine atoms and an aldehyde group . The molecular weight of this compound is 282.11400 .Chemical Reactions Analysis
The chemical reactions involving 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde are quite complex. For instance, the pyrolysis of 1,3,4,5,6,7,8-heptafluoro-2-naphthyl propynoate results in decarbonylation reactions . Another reaction involves the isomerisation of pentafluorophenyl and 1,3,4,5,6,7,8-heptafluoro-2-naphthyl prop-2-ynyl sulphides .科学的研究の応用
Supramolecular Chemistry and Molecular Recognition
Naphthaldehyde derivatives have been recognized for their excellent functionality as fluorescent chemosensors. For example, 2-hydroxy-1-naphthaldehyde serves as a versatile building block in the development of sensors for detecting various cations and anions due to its ability to act as both a hydrogen bond donor and acceptor. This property has led to the creation of sensors capable of detecting a wide range of substances, from metal ions to toxic species and nerve agents, utilizing various fluorometric and mechanistic pathways (Das & Goswami, 2017).
Antiprotozoal and Antimicrobial Activity
Research on naphthalene derivatives from natural sources, such as Diospyros assimilis, has unveiled their potential in antiprotozoal and cytotoxic applications. These compounds, including 2-naphthaldehydes, have shown moderate inhibitory effects against protozoan parasites and displayed selectivity towards various bacterial strains, highlighting their therapeutic potential (Ganapaty et al., 2006).
Material Science and Nanotechnology
In material science, naphthaldehyde derivatives are integral to synthesizing Schiff base molecules, which are crucial for forming complexes with metal ions. Such complexes are extensively studied for their applications in catalysis, material synthesis, and photochemistry. For instance, bis(2-hydroxy-1-naphthalenehydrato) metal complexes have been used to generate metal oxide nanoparticles with significant implications in catalysis and other technological applications (Xaba, Moloto, & Moloto, 2016).
Fluorescence Sensing and Monitoring Reactions
Naphthaldehyde compounds with specific functional groups have facilitated the development of fluorescence-based sensors for monitoring chemical reactions. These compounds can undergo changes in fluorescence in response to various stimuli, enabling their use in real-time monitoring of reaction progress, such as aldol reactions. This application is crucial for improving reaction efficiency and understanding mechanistic pathways (Guo & Tanaka, 2009).
Safety And Hazards
特性
IUPAC Name |
1,3,4,5,6,7,8-heptafluoronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTKGSQFEZEHPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HF7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565032 |
Source


|
| Record name | 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde | |
CAS RN |
52158-48-2 |
Source


|
| Record name | 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)

